![molecular formula C21H21N5O2S B237870 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various biochemical and physiological pathways. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and promote cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the compound may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other biochemical and physiological pathways to better understand its mechanism of action. Additionally, future research could explore the development of more potent and selective analogs of the compound for use in lab experiments.
Synthesemethoden
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves the reaction of 2-isopropyl-5-methylphenol with 4-amino-6-(4-chlorophenyl)-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 4-bromoaniline in the presence of potassium carbonate to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. Studies have also suggested that it may have potential as a treatment for Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C21H21N5O2S |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-13(2)17-9-4-14(3)10-18(17)28-11-19(27)23-16-7-5-15(6-8-16)20-25-26-12-22-24-21(26)29-20/h4-10,12-13H,11H2,1-3H3,(H,23,27) |
InChI-Schlüssel |
KZLBYVWFGOZANE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)
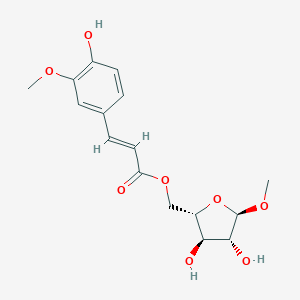


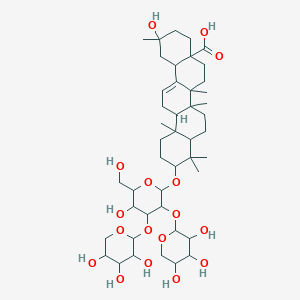
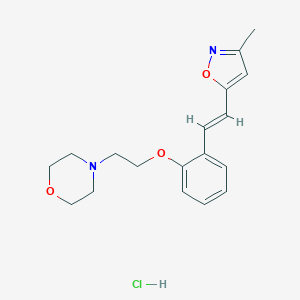

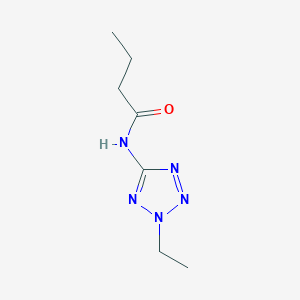
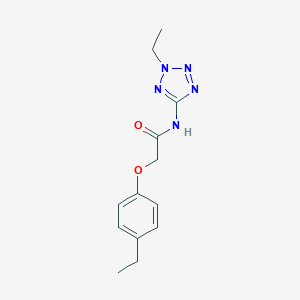
![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)
![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)
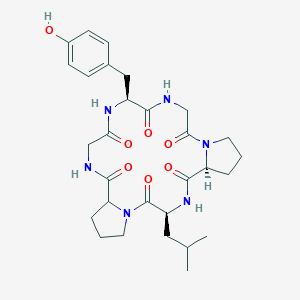
![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)